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4-phenoxy-N-(1,3-thiazol-2-

yl)butanamide

Cat. No.: B380165 Get Quote

An In-depth Review of Synthesis, Biological Evaluation, and Structure-Activity Relationships for

Researchers and Drug Development Professionals.

The phenoxyacetamide scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a wide array of biological activities. This technical guide provides a

comprehensive overview of recent advancements in the discovery and development of novel

phenoxyacetamide derivatives, with a focus on their synthesis, biological evaluation, and

structure-activity relationships (SAR). This document is intended for researchers, scientists,

and professionals involved in drug discovery and development.

Synthesis of Phenoxyacetamide Derivatives
The synthesis of phenoxyacetamide derivatives typically involves the coupling of a substituted

phenol with an N-substituted 2-chloroacetamide or a related electrophile. A general synthetic

scheme is outlined below.

A common starting point is the synthesis of an intermediate like N-(4-chlorophenyl)-2-(4-

formylphenoxy)acetamide, which can then be further modified.[1][2][3] For instance, this

aldehyde can undergo a Knoevenagel condensation with various active methylene compounds

to yield a diverse library of derivatives.[1][2][3]
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Caption: General workflow for the synthesis of phenoxyacetamide derivatives.

Experimental Protocol: Synthesis of N-(4-
chlorophenyl)-2-(4-formylphenoxy)acetamide
A representative experimental protocol for the synthesis of a key intermediate is as follows:

Materials: Substituted phenol, N-(4-chlorophenyl)-2-chloroacetamide, potassium carbonate,

acetone.

Procedure: A mixture of the substituted phenol (1 equivalent), N-(4-chlorophenyl)-2-

chloroacetamide (1 equivalent), and potassium carbonate (1.5 equivalents) in acetone is

refluxed for a specified time, typically monitored by Thin Layer Chromatography (TLC).

Work-up: After completion of the reaction, the mixture is cooled, and the solvent is removed

under reduced pressure. The residue is then partitioned between water and an organic

solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous

sodium sulfate, and concentrated.

Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization to afford the desired phenoxyacetamide derivative.[1][2]
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Phenoxyacetamide derivatives have been investigated for a wide range of therapeutic

applications, demonstrating activities as insecticidal agents, antibacterial agents, antitubercular

agents, and kinase inhibitors.[1][2][3][4][5][6]

Insecticidal Activity
Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and

evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis.[1][2]

[3] Several compounds from this series exhibited excellent insecticidal results.[1][2]

Antibacterial Activity
Phenoxyacetamides have been identified as inhibitors of the Type III Secretion System (T3SS)

in Pseudomonas aeruginosa, a critical virulence factor.[4][7] Systematic exploration of the

phenoxyacetamide scaffold has led to the development of optimized inhibitors with IC50 values

below 1 µM.[4]

Antitubercular Activity
A significant area of research has been the discovery of N-phenylphenoxyacetamide

derivatives as inhibitors of EthR, a transcriptional repressor involved in the resistance of

Mycobacterium tuberculosis to the drug ethionamide.[5] High-throughput screening followed by

synthetic optimization has yielded potent ethionamide boosters.[5] Another series of 2-(3-

fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has also shown promising activity

against M. tuberculosis H37Rv.[8]

Table 1: Antitubercular Activity of Phenoxyacetamide Derivatives
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Compound Target Organism Activity (MIC) Reference

N-

phenylphenoxya

cetamide

derivatives

EthR
Mycobacterium

tuberculosis

Potent

ethionamide

boosters

[5]

2-(3-fluoro-4-

nitrophenoxy)-N-

phenylacetamide

(3m)

Not specified
M. tuberculosis

H37Rv
4 µg/mL [8]

2-(3-fluoro-4-

nitrophenoxy)-N-

phenylacetamide

(3m)

Rifampin-

resistant M.

tuberculosis 261

4 µg/mL [8]

Kinase Inhibitors
The phenoxyacetamide scaffold has been utilized in the development of inhibitors for various

kinases, which are key regulators of cellular processes and are often dysregulated in diseases

like cancer.[9]

Through virtual screening and molecular dynamics simulations, phenoxyacetamide derivatives

have been identified as novel inhibitors of Dot1-like protein (DOT1L), a histone

methyltransferase implicated in acute leukemias.[6]

Structure-based virtual screening has led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-

yl)-2-phenoxyacetamide derivatives as potential inhibitors of the BCR-ABL1 kinase, a key

target in chronic myeloid leukemia.[10]

Table 2: Kinase Inhibitory Activity of Phenoxyacetamide Derivatives
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Derivative
Class

Target Kinase
Therapeutic
Area

Key Findings Reference

Phenoxyacetami

de derivatives
DOT1L Acute Leukemia

Identified through

virtual screening

with favorable

binding affinity.

[6]

N-(2-

acetamidobenzo[

d]thiazol-6-yl)-2-

phenoxyacetami

de

BCR-ABL1
Chronic Myeloid

Leukemia

Discovered via

structure-based

virtual screening

as potential

inhibitors.

[10]

Experimental Protocols for Biological Evaluation
In Vitro Antitubercular Activity Assay
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC)

of novel compounds against M. tuberculosis.
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Caption: Workflow for in vitro antitubercular activity screening.

Protocol:

Compound Preparation: The phenoxyacetamide derivatives are dissolved in a suitable

solvent (e.g., DMSO) and serially diluted in microplates.

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is

adjusted to a standard concentration.

Inoculation: The bacterial suspension is added to each well of the microplates containing the

compound dilutions.

Incubation: The plates are incubated at 37°C for a specified period.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that

inhibits visible growth of the bacteria.[8]

Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is

through in vitro kinase assays.

Protocol:

Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a

peptide or protein), ATP, and the test compound.

Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to

proceed for a set time at a specific temperature.

Detection: The extent of substrate phosphorylation is measured. This can be done using

various methods, such as radiometric assays (measuring the incorporation of radioactive

phosphate) or fluorescence-based assays.

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase

activity (IC50) is calculated from a dose-response curve.

Structure-Activity Relationship (SAR)
The systematic modification of the phenoxyacetamide scaffold has provided valuable insights

into the structural requirements for biological activity.

SAR Logic Diagram
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Caption: Logical relationship in SAR studies of phenoxyacetamide derivatives.

For the P. aeruginosa T3SS inhibitors, SAR studies revealed that specific substitutions on both

the phenoxy and the acetamide portions of the molecule are crucial for potent inhibition.[4]

Similarly, for the antitubercular EthR inhibitors, the nature and position of substituents on the N-

phenyl ring significantly influence the activity.[5]

Conclusion
The phenoxyacetamide scaffold continues to be a versatile and fruitful starting point for the

discovery of novel therapeutic agents. The diverse biological activities exhibited by its

derivatives underscore the importance of this chemical class in medicinal chemistry. Future

research will likely focus on further optimization of these scaffolds to improve potency,

selectivity, and pharmacokinetic properties, paving the way for the development of new drugs

for a variety of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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